molecular formula C19H26N2O6 B13350810 cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid

Cat. No.: B13350810
M. Wt: 378.4 g/mol
InChI Key: HDSNVAURSXRRHB-CABCVRRESA-N
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Description

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Protecting Groups: The compound is used as a protecting group in peptide synthesis to protect amino groups during coupling reactions.

    Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in the context of proteases.

Medicine

    Drug Development: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry

    Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid involves its ability to protect functional groups during chemical reactions. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under mild conditions, allowing for the controlled synthesis of complex molecules. The molecular targets and pathways involved include various enzymes and chemical intermediates that interact with the protecting groups.

Comparison with Similar Compounds

Similar Compounds

  • cis-1-tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid
  • cis-1-tert-butoxycarbonyl-4-methyl-piperidine-3-carboxylic acid

Uniqueness

cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This dual protection allows for greater flexibility in synthetic routes and the ability to perform selective deprotection steps.

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(3R,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-15-9-14(16(22)23)10-21(11-15)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1

InChI Key

HDSNVAURSXRRHB-CABCVRRESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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